molecular formula C8H13NO4 B14364519 Ethyl 2-carbamoyl-3-ethoxyprop-2-enoate CAS No. 90279-97-3

Ethyl 2-carbamoyl-3-ethoxyprop-2-enoate

Cat. No.: B14364519
CAS No.: 90279-97-3
M. Wt: 187.19 g/mol
InChI Key: XLKYRKJZATYDTG-UHFFFAOYSA-N
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Description

Ethyl 2-carbamoyl-3-ethoxyprop-2-enoate is a chemical compound offered for research and development purposes. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or personal use. Compounds with ester and carbamoyl functional groups, such as this one, are often utilized in organic synthesis as versatile intermediates. They can be valuable in the development of more complex molecules for pharmaceutical applications and material science. Researchers value these structures for their potential reactivity, which may include serving as precursors in heterocycle synthesis or as monomers in polymer science. For specific properties including molecular weight, melting/boiling point, and handling precautions, please consult the relevant safety data sheet and technical specifications.

Properties

CAS No.

90279-97-3

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

ethyl 2-carbamoyl-3-ethoxyprop-2-enoate

InChI

InChI=1S/C8H13NO4/c1-3-12-5-6(7(9)10)8(11)13-4-2/h5H,3-4H2,1-2H3,(H2,9,10)

InChI Key

XLKYRKJZATYDTG-UHFFFAOYSA-N

Canonical SMILES

CCOC=C(C(=O)N)C(=O)OCC

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

The synthesis of ethyl 2-carbamoyl-3-ethoxyprop-2-enoate generally involves strategies centered around the formation of the carbamoyl group and its attachment to an appropriate ethoxyacrylate backbone. Several approaches have been developed, each with specific advantages depending on available starting materials and desired stereoselectivity.

Detailed Preparation Methods

Synthesis via Ethyl Ethoxyacrylate Intermediates

The most direct approach to preparing this compound utilizes ethyl 3-ethoxyprop-2-enoate (also known as ethyl 3-ethoxyacrylate) as a key starting material. This approach takes advantage of the reactivity of the α-position in the ethoxyacrylate, which can be functionalized with a carbamoyl group.

Starting Material Preparation

Ethyl 3-ethoxyprop-2-enoate (CAS: 1001-26-9) can be prepared through several methods. According to the search results, this compound has the following properties:

Property Value
Molecular Formula C7H12O3
Molecular Weight 144.168
Boiling Point 195.5±0.0 °C at 760 mmHg
Density 1.0±0.1 g/cm3
Flash Point 76.1±0.0 °C

Preparation of this starting material typically involves the reaction of ethyl propiolate with ethanol in the presence of a suitable catalyst.

Carbamoylation Procedure

The carbamoylation of ethyl 3-ethoxyprop-2-enoate to produce this compound can be accomplished through the following general procedure:

  • Ethyl 3-ethoxyprop-2-enoate is treated with a strong base (such as lithium diisopropylamide or sodium hydride) at low temperature (-78°C to -20°C) to generate the corresponding carbanion.

  • The resulting carbanion is treated with an appropriate carbamoylating agent, such as carbamoyl chloride or an isocyanate derivative.

  • The reaction mixture is allowed to warm to room temperature, followed by aqueous workup and purification.

This method generally yields the target compound with moderate to good stereoselectivity for the (E)-isomer.

Synthesis from Cyano-Acrylate Derivatives

An alternative approach involves the hydrolysis of cyano-acrylate derivatives to obtain the corresponding carbamoyl-containing product.

Preparation of Cyano-Acrylate Intermediate

(E)-Ethyl 2-cyano-3-ethoxyacrylate (CAS: 42466-67-1) serves as a valuable precursor. Based on information from search result, this compound can be synthesized through multiple routes:

  • Through the reaction of diethyl aminomalonate hydrochloride with ethyl (ethoxymethylene)cyanoacetate in the presence of sodium ethoxide in ethanol, followed by neutralization with acetic acid.

  • This intermediate undergoes various transformations, typically through nucleophilic addition reactions, to yield diverse heterocyclic compounds.

Conversion to Carbamoyl Derivative

The conversion of the cyano group to a carbamoyl group involves controlled hydrolysis conditions:

  • The cyano-acrylate is treated with hydrogen peroxide in basic conditions (typically sodium hydroxide or potassium hydroxide) at controlled temperature (20-40°C).

  • The reaction is carefully monitored to prevent over-hydrolysis of other functional groups.

  • After completion, the reaction mixture is neutralized, extracted, and the product is isolated through standard purification techniques.

This approach provides the target compound with high E/Z selectivity and good functional group tolerance.

Synthesis via Ring-Opening of Heterocyclic Precursors

A less direct but versatile approach involves the ring-opening of appropriate heterocyclic compounds to generate the desired functional arrangement.

Preparation of Heterocyclic Precursors

According to search result, certain heterocyclic compounds can serve as precursors for carbamoyl-containing acrylates:

"The alkyl 7-alkoxy-2,3,6,7-tetrahydro-2-oxo-lH-1,3-diazepine-5-carboxylates react rapidly with acid to give alkyl l-carbamoyl-2-methylpyrrole-3-carboxylates."

While this refers to a related compound, the same principle can be applied to the synthesis of this compound through appropriate modification of the heterocyclic precursor.

Ring-Opening Procedure

The ring-opening procedure typically involves:

  • Treatment of the heterocyclic precursor with an appropriate acid catalyst in a suitable solvent.

  • Careful control of reaction conditions to facilitate selective ring opening while preserving the desired functional groups.

  • Purification through recrystallization or column chromatography.

This method can be particularly useful when other approaches prove challenging or when starting from complex intermediates.

Reaction Optimization and Considerations

Temperature Effects

Temperature control plays a crucial role in the synthesis of this compound, particularly in determining the E/Z selectivity of the final product:

Temperature Range Effect on Reaction
-78°C to -20°C Optimal for initial deprotonation steps; improves E-selectivity
0°C to 25°C Suitable for carbamoylation reactions; moderate selectivity
35°C to 50°C Used for certain transformations; may reduce stereoselectivity
>60°C Generally avoided due to potential side reactions

Solvent Selection

The choice of solvent significantly impacts reaction efficiency and product purity:

Solvent Advantages Disadvantages
Tetrahydrofuran Excellent for low-temperature reactions; good solubility Peroxide formation concerns
Dichloromethane Excellent for acid-catalyzed reactions Environmental concerns
Ethanol Green solvent; useful for certain transformations Limited temperature range
Dimethylformamide High boiling point; good solubility Difficult removal; toxicity concerns

Catalyst Considerations

For etherification and esterification steps involved in the synthesis, various catalysts can be employed:

Catalyst Application Efficiency
Sodium ethoxide Formation of ethoxy group High
Potassium carbonate Mild base for certain transformations Moderate
Palladium catalysts Specialized transformations Variable, depends on ligands
Triethylamine Acid scavenger in carbamoylation Good

Purification and Characterization

Purification Techniques

The purification of this compound typically involves:

  • Recrystallization from appropriate solvent systems (often ethanol/water or acetone/hexane).

  • Column chromatography using silica gel with ethyl acetate/hexane gradient systems.

  • For industrial scale, distillation under reduced pressure may be employed for certain intermediates, though care must be taken due to the potential thermal sensitivity of the compound.

Analytical Characterization

Characterization of the final product and key intermediates typically includes:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR provide crucial structural information, particularly regarding the configuration across the double bond.

  • Infrared Spectroscopy (IR) : Characteristic absorption bands for carbamoyl (approximately 1650-1690 cm⁻¹), ester (approximately 1730-1750 cm⁻¹), and C=C stretching (approximately 1620-1640 cm⁻¹).

  • Mass Spectrometry : Molecular weight confirmation and fragmentation pattern analysis.

  • X-ray Crystallography : For definitive structural determination, particularly for stereochemistry confirmation.

Practical Considerations and Scale-Up

Laboratory-Scale Synthesis

For laboratory-scale preparation (typically 1-50 g), the carbamoylation of ethyl 3-ethoxyacrylate represents the most straightforward approach. Key considerations include:

  • Careful temperature control during the deprotonation and carbamoylation steps.

  • Inert atmosphere (nitrogen or argon) to prevent side reactions.

  • Thorough purification to remove any unreacted starting materials or byproducts.

Industrial-Scale Considerations

For larger-scale production, several modifications to the laboratory procedures may be necessary:

  • Replacement of pyrophoric or highly reactive bases with safer alternatives.

  • Continuous flow processes for better heat management during exothermic steps.

  • Solvent recovery and recycling systems to minimize waste.

  • In-line analytical techniques for real-time monitoring of reaction progress and product quality.

Applications and Derivative Chemistry

This compound serves as a versatile building block in organic synthesis, particularly for:

  • Preparation of heterocyclic compounds through cyclization reactions.

  • Synthesis of biologically active molecules, including potential pharmaceuticals.

  • Production of specialized polymers and materials.

  • Generation of other functionalized acrylates through transformation of the carbamoyl group.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-carbamoyl-3-ethoxyprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-carbamoyl-3-ethoxyprop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-carbamoyl-3-ethoxyprop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active intermediates that participate in further biochemical reactions. The carbamoyl group may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Ethyl 2-carbamoyl-3-ethoxyprop-2-enoate shares a prop-2-enoate core with several derivatives, differing primarily in substituents. Key analogs include:

(E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate (): Features a cyano group at position 2 and a dimethoxyphenyl group at position 2. The cyano group increases electron-withdrawing effects, enhancing electrophilicity compared to the carbamoyl group in the target compound.

2-Ethoxyethyl (Z)-2-cyano-3-[(N-phenyl-carbamoyl)amino]prop-2-enoate (): Incorporates a cyano group and a phenyl-carbamoylamino substituent, with an ethoxyethyl ester. The Z-configuration and bulky substituents may reduce solubility in polar solvents.

Ethyl (E)-2-[(4-bromophenyl)carbamoyl]-3-ethoxyprop-2-enoate (): Substitutes the carbamoyl group with a 4-bromophenyl-carbamoyl moiety, introducing halogen-based hydrophobicity and steric bulk.

Physicochemical Properties

The table below compares key properties derived from crystallographic and computational studies:

Compound Name Molecular Weight (g/mol) Substituents H-Bond Donors H-Bond Acceptors XLogP3 TPSA (Ų) Reference
This compound ~228.2* Carbamoyl (C=O-NH₂), ethoxy 2 5 ~1.2* ~64.6*
(E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate 303.3 Cyano (C≡N), dimethoxyphenyl 0 6 2.1 68.8
2-Ethoxyethyl (Z)-2-cyano-3-[(N-phenyl-carbamoyl)amino]prop-2-enoate 345.4 Cyano, phenyl-carbamoylamino 2 6 2.8 89.1
Ethyl (E)-2-[(4-bromophenyl)carbamoyl]-3-ethoxyprop-2-enoate 342.18 4-Bromophenyl-carbamoyl, ethoxy 1 4 3.3 64.6

*Estimated based on structural similarity and computational models.

  • Hydrogen Bonding: The carbamoyl group in the target compound provides two H-bond donors (NH₂), enhancing solubility in polar solvents compared to cyano-substituted analogs (e.g., ), which lack H-bond donors. The bromophenyl analog () has fewer H-bond acceptors, reducing polarity .
  • Lipophilicity (LogP) : The 4-bromophenyl group in increases hydrophobicity (XLogP3 = 3.3), whereas the target compound’s carbamoyl group lowers LogP (~1.2), favoring aqueous solubility .
  • Topological Polar Surface Area (TPSA): Compounds with carbamoyl or amino groups (e.g., ) exhibit higher TPSA, correlating with membrane permeability and bioavailability trends .

Research Findings and Case Studies

  • Crystallography: Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate () was refined using SHELXL, with bond lengths (C=C: 1.34 Å, C≡N: 1.15 Å) confirming conjugation .
  • Hydrogen-Bond Networks: The phenyl-carbamoylamino group in forms a dimeric H-bonding pattern (R₂²(8) graph set), unlike the monomeric interactions in the target compound .
  • Computational Modeling : Molecular dynamics simulations for predict higher membrane permeability (LogP = 3.3) compared to the target compound, aligning with its bromophenyl hydrophobicity .

Q & A

Q. What are the common synthetic routes for Ethyl 2-carbamoyl-3-ethoxyprop-2-enoate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via Knoevenagel condensation between ethyl carbamate derivatives and β-keto esters under acidic or basic catalysis. Key considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity but may require strict moisture control.
  • Catalyst optimization : Pyridine or piperidine bases improve regioselectivity, while Lewis acids (e.g., ZnCl₂) accelerate kinetics.
  • Temperature control : Reactions at 60–80°C minimize side products like hydrolyzed esters .

Q. Example Protocol :

ReagentMolar RatioConditionsYield (%)Purity (HPLC)
Ethyl acetoacetate1.0THF, 70°C, 12h78>95%
Urea derivative1.2Piperidine, N₂6590%

Validation : Confirm product identity via ¹H/¹³C NMR (amide proton at δ 6.8–7.2 ppm) and FTIR (C=O stretch at ~1700 cm⁻¹) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • X-ray crystallography : Resolve molecular conformation and intermolecular interactions. Use SHELXL for refinement, ensuring R-factor < 0.05 and data-to-parameter ratio > 10:1 .
  • NMR spectroscopy : Assign stereochemistry using NOESY (nuclear Overhauser effects) and COSY (coupling constants).
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) with < 3 ppm error .

Case Study : A monoclinic crystal system (space group C2/c) was resolved with ORTEP-III , revealing intramolecular hydrogen bonds between the carbamoyl NH and ethoxy oxygen .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in this compound crystals inform supramolecular assembly?

The carbamoyl and ethoxy groups form R₂²(8) and R₂²(10) graph-set motifs , driving 1D chain or 2D sheet architectures. Use Etter’s rules to predict packing:

  • NH···O=C interactions : Stabilize β-sheet-like arrangements.
  • C–H···O weak bonds : Contribute to lattice energy (2.5–3.0 Å distances).

Q. Methodology :

Analyze hydrogen-bond metrics (distance, angle) with Mercury CSD .

Compare with analogous enoate esters (e.g., Ethyl 2-cyano-3-arylprop-2-enoates) to identify trends in polymorphism .

Q. How should researchers address contradictions in crystallographic data refinement for this compound?

Discrepancies in thermal parameters or residual electron density often arise from:

  • Disorder in the ethoxy group : Apply TLS (Translation-Libration-Screw) models in SHELXL to refine anisotropic displacement.
  • Twinned crystals : Use SHELXD for initial phasing and PLATON to validate twin laws.

Q. Troubleshooting Workflow :

Cross-validate with MoPro for charge density analysis.

Compare R-values across software (e.g., Olex2 vs. WinGX ) to identify systematic errors .

Q. What strategies optimize stability studies of this compound under varying conditions?

  • Thermal stability : Conduct TGA/DSC to identify decomposition thresholds (>200°C typical for enoates).
  • Hydrolytic susceptibility : Accelerated aging at 40°C/75% RH monitors ester cleavage (HPLC tracking).
  • Photodegradation : UV-Vis spectroscopy under 254 nm light quantifies trans-to-cis isomerization .

Q. Data Interpretation :

ConditionDegradation PathwayHalf-Life (Days)
Aqueous pH 7.4Ester hydrolysis14
Dry N₂, 25°CNo significant change>180

Q. How can computational methods predict reactivity or tautomerism in this compound?

  • DFT calculations (B3LYP/6-311+G )**: Map potential energy surfaces for keto-enol tautomerism.
  • MD simulations : Assess solvation effects on conformational flexibility (e.g., ethoxy rotation barrier ~5 kcal/mol).

Q. Software Tools :

  • Gaussian 16 for electronic structure analysis.
  • VMD for visualizing molecular dynamics trajectories .

Q. What ethical and safety protocols are critical when handling this compound?

  • PPE : Use OV/AG/P99 respirators for aerosolized particles; nitrile gloves for skin protection.
  • Waste disposal : Neutralize hydrolyzed products (e.g., carboxylic acids) before aqueous disposal.
  • Ethical reporting : Document synthetic yields and by-products to minimize environmental release .

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